4-(Piperazin-1-yl)thiophene-2-carbaldehyde

Drug Design Lipophilicity Regioisomerism

4-(Piperazin-1-yl)thiophene-2-carbaldehyde (CAS 1566920-41-9) is a heterocyclic building block featuring a thiophene ring substituted with a piperazine group at the 4-position and an aldehyde at the 2-position. With a molecular formula of C9H12N2OS and a molecular weight of 196.27 g/mol, it serves as a versatile synthetic intermediate.

Molecular Formula C9H12N2OS
Molecular Weight 196.27 g/mol
Cat. No. B13184986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)thiophene-2-carbaldehyde
Molecular FormulaC9H12N2OS
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CSC(=C2)C=O
InChIInChI=1S/C9H12N2OS/c12-6-9-5-8(7-13-9)11-3-1-10-2-4-11/h5-7,10H,1-4H2
InChIKeyQAVJQBCMHZTGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperazin-1-yl)thiophene-2-carbaldehyde: A Strategic Heterocyclic Building Block for Targeted Library Synthesis


4-(Piperazin-1-yl)thiophene-2-carbaldehyde (CAS 1566920-41-9) is a heterocyclic building block featuring a thiophene ring substituted with a piperazine group at the 4-position and an aldehyde at the 2-position [1]. With a molecular formula of C9H12N2OS and a molecular weight of 196.27 g/mol, it serves as a versatile synthetic intermediate. Its specific substitution pattern is leveraged in medicinal chemistry for the construction of diverse compound libraries, including those targeting adenosine receptors and antimicrobial agents [1].

Why 4-(Piperazin-1-yl)thiophene-2-carbaldehyde Cannot Be Interchanged with its Close Analogs


Generic substitution within the piperazine-thiophene-carbaldehyde family is fraught with risk due to the critical impact of substitution pattern on molecular properties. Simple regioisomers, such as the 4- versus 5-substituted variant, or changing the N-substitution, drastically alter key parameters like lipophilicity (XLogP), hydrogen-bonding capacity, and electronic character. These differences translate into divergent reactivity in condensation reactions and can lead to significant variations in biological activity, making precise compound selection essential for reproducible and meaningful SAR studies [1].

Quantitative Evidence Proving 4-(Piperazin-1-yl)thiophene-2-carbaldehyde's Differentiation


Lipophilicity Shift vs. 5-Position Isomer Impacts Membrane Permeability

The 4-substituted derivative displays a measurable shift in lipophilicity, with an XLogP3-AA value of 0.9, compared to its 5-substituted regioisomer, which has an XLogP of 1.2 [1]. This difference in hydrophobicity is critical for early-stage drug design, where even minor changes can affect solubility and permeability.

Drug Design Lipophilicity Regioisomerism

Critical Hydrogen Bond Donor Presence vs. N-Methylpiperazine Analogs

The target compound possesses a secondary amine in its piperazine ring, contributing exactly one hydrogen bond donor (HBD). This feature is absent in N-methylpiperazine analogs, which have zero HBDs [1]. This binary switch is fundamental for establishing key interactions with biological targets.

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Synthetic Accessibility and Yield for Rapid Analoging

The synthesis of 4-(Piperazin-1-yl)thiophene-2-carbaldehyde can be achieved via a one-step Mannich-type condensation between piperazine and thiophene-2-carbaldehyde, yielding a highly pure (>95%) product [1]. This efficient route contrasts with more complex, multi-step syntheses required for many N-protected or further elaborated piperazine intermediates.

Medicinal Chemistry Scaffold Synthesis Mannich Reaction

Optimal Use Cases for 4-(Piperazin-1-yl)thiophene-2-carbaldehyde in Scientific Research


Allosteric Enhancer Libraries for Adenosine Receptors

This compound is the key intermediate for synthesizing 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophene derivatives, a series of potent allosteric enhancers of the A1 adenosine receptor [1]. The 4-position substitution on thiophene is a critical structural requirement for this specific scaffold's biological activity.

Antimicrobial Hybrid Compound Synthesis

The aldehyde functionality enables the construction of thiophene-, piperazine-, and thiazolidinone-based hybrids. These compounds are screened as potential antimicrobial agents, where the specific substitution pattern has been shown to be crucial for activity [2].

Fragment-Based Drug Discovery (FBDD) Libraries

Its low molecular weight (196.27 g/mol), favorable computed lipophilicity (XLogP 0.9), and single hydrogen bond donor make this compound an ideal fragment for library design [3]. It is particularly suited for fragment growth strategies where the aldehyde serves as a vector for diversification, and the piperazine NH anchors key interactions.

Kinase Inhibitor Scaffold Elaboration

The structure serves as a core for developing hybrid inhibitors by exploiting the aldehyde for Schiff base formation and the piperazine for modulating basicity and solubility. This dual reactivity is actively used in programs targeting various kinases and other enzyme systems, where the 4-position thiophene architecture is preferred [1][2].

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